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Compound of Interest

Compound Name: PF 477736

Cat. No.: B610040 Get Quote

This technical guide provides an in-depth overview of the preclinical research on PF-477736, a

potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), for professionals in oncology

research and drug development. It details the compound's mechanism of action, summarizes

key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and

visualizes relevant biological pathways and workflows.

Introduction
PF-477736 is a small-molecule, ATP-competitive inhibitor of Chk1, a critical serine/threonine

kinase in the DNA damage response (DDR) pathway.[1][2] In many cancer cells, particularly

those with a defective p53 tumor suppressor gene, the G1 DNA damage checkpoint is non-

functional, making them heavily reliant on the S and G2/M checkpoints, which are regulated by

Chk1, for DNA repair and survival.[3][4] By inhibiting Chk1, PF-477736 abrogates these

checkpoints, leading to premature mitotic entry with unrepaired DNA damage, and ultimately,

selective cancer cell death, a concept known as synthetic lethality.[1][3] Preclinical studies have

explored PF-477736 both as a single agent and as a chemosensitizer and radiosensitizer.[1][4]

Mechanism of Action
PF-477736 exhibits high potency and selectivity for Chk1 with a Ki of 0.49 nM.[1][5] While it is

approximately 100-fold more selective for Chk1 over Chk2 (Ki = 47 nM), it also shows some

inhibitory activity against other kinases at higher concentrations.[1][2]
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The primary mechanism of PF-477736 in oncology is the abrogation of the S and G2/M cell

cycle checkpoints.[6][7] When DNA damage occurs, Chk1 is activated and phosphorylates

downstream targets like Cdc25C, preventing entry into mitosis and allowing time for DNA

repair.[7] By inhibiting Chk1, PF-477736 prevents this phosphorylation, forcing cells with

damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.

[1][7] This effect is particularly pronounced in p53-deficient cancer cells, which lack the G1

checkpoint and are thus more dependent on Chk1-mediated arrest.[1][5]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on PF-

477736.

Table 1: Kinase Inhibition Profile of PF-477736

Kinase Ki (nM) IC50 (nM) Selectivity vs. Chk1

Chk1 0.49 - -

Chk2 47 - ~100-fold

VEGFR2 8 - <100-fold

Fms (CSF1R) - 10 <100-fold

Yes - 14 <100-fold

Aurora-A - 23 <100-fold

FGFR3 - 23 <100-fold

Flt3 - 25 <100-fold

Ret - 39 <100-fold

CDK1 9,900 - ~20,000-fold

Data sourced from

multiple studies.[1][2]

Table 2: In Vitro Efficacy of PF-477736
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Cell Line Cancer Type
Combination
Agent

PF-477736
Concentration

Effect

CA46, HeLa

Burkitt's

Lymphoma,

Cervical Cancer

Camptothecin 128 nM

Abrogation of

DNA damage

checkpoint.[8]

HT29 Colon Cancer Gemcitabine 540 nM

Enhanced

cytotoxicity and

apoptosis.[2][8]

COLO205 Colon Cancer Docetaxel 360 nM
Potentiation of

apoptosis.[7][8]

OVCAR-5 Ovarian Cancer MK-1775 250 nM

Synergistic

cytotoxic activity.

[8]

Eμ-MYC

Lymphoma
Lymphoma Single Agent

200-500 nM

(IC50)

Induction of

apoptosis in p53-

functional cells.

[9]

Leukemia/Lymph

oma lines

Hematological

Malignancies
Single Agent

0.28 µM

(Average GI50)

Selective

inhibition of

proliferation.[10]

Table 3: In Vivo Efficacy of PF-477736 in Xenograft Models
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Xenograft
Model

Cancer Type
Combination
Agent

PF-477736
Dose &
Schedule

Outcome

COLO205 Colon Cancer Gemcitabine 4-60 mg/kg i.p.

Dose-dependent

enhancement of

antitumor activity.

[2][8]

COLO205, MDA-

MB-231

Colon, Breast

Cancer
Docetaxel 15 mg/kg i.p.

Enhanced tumor

growth inhibition

and delay.[1][7]

OVCAR-5 Ovarian Cancer MK-1775
10 mg/kg i.p.

once daily

Greater tumor

growth inhibition.

[8]

A431 Skin Cancer

Ionizing

Radiation (5 x

3Gy)

Not specified

Tumor growth

delay enhanced

from 2.9 to 6.7

days.[4]

PC-3 Prostate Cancer Gemcitabine Not specified

Abrogation of

gemcitabine-

induced S-phase

arrest.

Eμ-MYC

Lymphoma
Lymphoma Single Agent 20 mg/kg i.p.

Significant

decrease in

white blood cell

count.

Experimental Protocols
To assess the antiproliferative effects of PF-477736, cancer cell lines are seeded in 96-well

plates and allowed to attach for 16 hours.[8] The cells are then treated with serial dilutions of

PF-477736, alone or in combination with a fixed concentration of a chemotherapeutic agent.[8]

After a 96-hour incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution is added to each well and incubated for 4 hours to allow for formazan crystal
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formation.[8] The crystals are then dissolved, and the absorbance is read to determine cell

viability relative to untreated controls.[8]

Cells are treated with a DNA-damaging agent (e.g., gemcitabine, ionizing radiation) with or

without PF-477736 for a specified period.[4] Subsequently, cells are harvested, fixed (e.g., in

ethanol), and stained with a DNA-intercalating dye such as propidium iodide. The DNA content

of the cells is then analyzed by flow cytometry to determine the distribution of cells in different

phases of the cell cycle (G1, S, G2/M).[4]

To assess the pharmacodynamic effects of PF-477736, the phosphorylation status of key

proteins in the DDR pathway is analyzed. Cells or tumor lysates are collected after treatment,

and proteins are extracted and separated by SDS-PAGE. The separated proteins are

transferred to a membrane and probed with primary antibodies specific for phosphorylated

forms of proteins such as Histone H3 (Ser10), a marker of mitosis, and γH2AX, a marker of

DNA double-strand breaks.[7][8]

Human cancer cells (e.g., COLO205) are subcutaneously implanted into immunocompromised

mice.[7] Once tumors reach a specified size (e.g., 100-150 mm³), the mice are randomized into

treatment groups.[11] PF-477736 is typically administered via intraperitoneal (i.p.) injection,

alone or in combination with other agents like docetaxel or gemcitabine, on a defined schedule.

[7][11] Tumor volume is measured regularly to assess treatment efficacy.[7]
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Caption: Simplified DNA Damage Response (DDR) pathway leading to G2/M arrest.
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Caption: Mechanism of PF-477736 in sensitizing cancer cells to DNA damaging agents.
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Caption: A typical experimental workflow for in vitro evaluation of PF-477736.
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Caption: A generalized workflow for in vivo xenograft studies with PF-477736.

Clinical Development and Discontinuation
PF-477736 entered Phase I clinical trials, including a study in combination with gemcitabine for

patients with advanced solid tumors.[1][12] Preliminary results reported in 2010 showed some
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partial responses.[1] However, development of PF-477736 was discontinued by Pfizer in

September 2010.[1]

Conclusion
The preclinical data for PF-477736 strongly support its mechanism of action as a Chk1 inhibitor

that can abrogate DNA damage-induced cell cycle checkpoints. It demonstrated significant

potential as a sensitizing agent for various chemotherapies and radiation, particularly in p53-

deficient cancer models. Both in vitro and in vivo studies confirmed its ability to enhance tumor

cell killing by forcing premature entry into mitosis. Despite the promising preclinical results, the

clinical development of PF-477736 was halted. The extensive preliminary research, however,

has provided a valuable foundation for the continued development of other Chk1 inhibitors in

oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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